

### **SAR107375** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

Get Quote

### **In-Depth Technical Guide: SAR107375**

For Researchers, Scientists, and Drug Development Professionals

## **Core Chemical Identity and Properties**

**SAR107375** is a potent, orally active small molecule that functions as a dual inhibitor of key enzymes in the coagulation cascade, namely thrombin (Factor IIa) and Factor Xa. Its chemical structure and fundamental properties are pivotal to its pharmacological activity.

#### Chemical Structure:

- IUPAC Name: 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1]
- Chemical Formula: C24H30ClN5O5S2[1]
- Molecular Weight: 568.11 g/mol [1]

Table 1: Core Chemical Properties of **SAR107375** 



| Property         | Value                                                                                                                                              |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1] |
| Chemical Formula | C24H30CIN5O5S2[1]                                                                                                                                  |
| Molecular Weight | 568.11 g/mol [1]                                                                                                                                   |
| CAS Number       | 1184300-63-7                                                                                                                                       |

## **Pharmacological Profile and Mechanism of Action**

**SAR107375** exerts its anticoagulant effect by directly and competitively inhibiting both thrombin and Factor Xa. This dual inhibition interrupts the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.

### **In Vitro Activity**

The inhibitory potency of **SAR107375** against its primary targets and its selectivity over other related serine proteases have been quantified through various in vitro assays.

Table 2: In Vitro Inhibitory Activity of SAR107375



| Target/Assay                                   | Value         |
|------------------------------------------------|---------------|
| Ki (Thrombin)                                  | 8 nM[1]       |
| Ki (Factor Xa)                                 | 1 nM[1]       |
| IC <sub>50</sub> (Thrombin)                    | 0.39 μΜ       |
| IC <sub>50</sub> (Factor Xa)                   | 3.5 μΜ        |
| Thrombin Generation Time (TGT) in human PRP    | 0.39 μM[1]    |
| Selectivity vs. Trypsin                        | ~1000-fold[1] |
| Selectivity vs. other related serine proteases | ~300-fold[1]  |

### **In Vivo Efficacy**

The antithrombotic efficacy of **SAR107375** has been demonstrated in a rat model of venous thrombosis.

Table 3: In Vivo Efficacy of SAR107375 in a Rat Venous Thrombosis Model

| Administration Route | ED <sub>50</sub> |
|----------------------|------------------|
| Intravenous (iv)     | 0.07 mg/kg[1]    |
| Oral (po)            | 2.8 mg/kg[1]     |

# **Signaling Pathway**

**SAR107375** targets the coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. By inhibiting Factor Xa and Thrombin, it effectively blocks the common pathway of coagulation.

Coagulation cascade with **SAR107375** inhibition points.

# **Experimental Protocols**



The following are detailed methodologies for the key experiments cited in the evaluation of **SAR107375**.

### **In Vitro Serine Protease Inhibition Assay**

- Objective: To determine the inhibitory constant (Ki) of SAR107375 against thrombin, Factor Xa, and other serine proteases.
- Methodology:
  - Enzyme reactions are carried out in 96-well microtiter plates.
  - The assay buffer consists of 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and 0.1% PEG 8000.
  - A solution of the respective enzyme (human thrombin, human Factor Xa, or human trypsin) is pre-incubated with varying concentrations of SAR107375 for 15 minutes at room temperature.
  - The reaction is initiated by the addition of a specific chromogenic substrate for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa).
  - The rate of substrate hydrolysis is monitored by measuring the change in absorbance at
     405 nm over time using a microplate reader.
  - The inhibitory constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

### **Thrombin Generation Time (TGT) Assay**

- Objective: To assess the overall effect of SAR107375 on the generation of thrombin in human plasma.
- · Methodology:
  - The assay is performed in human platelet-rich plasma (PRP).
  - PRP is prepared from fresh human blood collected in citrate tubes by centrifugation at 150 g for 15 minutes.



- In a 96-well plate, PRP is incubated with different concentrations of **SAR107375**.
- Thrombin generation is initiated by the addition of a reagent containing a low concentration of tissue factor and phospholipids.
- The generation of thrombin is continuously monitored using a fluorogenic substrate that becomes fluorescent upon cleavage by thrombin.
- The fluorescence signal is measured over time, and the key parameters of the thrombin generation curve, including the endogenous thrombin potential (ETP), are calculated. The concentration of SAR107375 that inhibits 50% of the ETP is determined.

#### **Rat Venous Thrombosis Model**

- Objective: To evaluate the in vivo antithrombotic efficacy of SAR107375.
- Methodology:
  - Male Wistar rats are anesthetized.
  - A laparotomy is performed to expose the inferior vena cava.
  - A silk ligature is placed around the vena cava.
  - A hypercoagulable state is induced by the intravenous injection of a thrombogenic stimulus (e.g., a mixture of Factor Xa and phospholipids).
  - Immediately after the injection of the thrombogenic stimulus, the ligature is tightened to induce stasis.
  - SAR107375 or vehicle is administered either intravenously or orally at various doses prior to the induction of thrombosis.
  - After a set period (e.g., 2 hours), the ligated segment of the vena cava is excised, and the formed thrombus is isolated and weighed.
  - The dose of SAR107375 that produces a 50% reduction in thrombus weight (ED<sub>50</sub>)
     compared to the vehicle-treated group is calculated.



# **Experimental Workflow Visualization**

The following diagram illustrates the workflow for the in vivo rat venous thrombosis model.





Click to download full resolution via product page

Workflow for the rat venous thrombosis model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SAR107375 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374944#sar107375-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com